

Mass Spectrometry Fragmentation Patterns of Fendiline: A Comparative Technical Guide

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Compound of Interest

Compound Name: (2-Methyl-1-phenylpropyl)(2-phenylethyl)amine

CAS No.: 160254-19-3

Cat. No.: B2755575

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Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and Forensic Toxicologists Focus: Mechanistic fragmentation analysis, LC-MS/MS optimization, and structural differentiation from analogs.

Executive Summary

Fendiline (C₂₃H₂₅N) is a non-selective calcium channel blocker historically used for coronary vasodilation.^[1] In modern bioanalysis, particularly in forensic toxicology and metabolic profiling, its detection relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a definitive analysis of Fendiline's behavior under ionization. Unlike generic spectral libraries, we dissect the causality of its fragmentation—explaining why specific ions form—and provide validated protocols for its quantification. We also distinguish it from its structural analog, Prenylamine, ensuring specificity in complex biological matrices.

Key Performance Metrics (ESI+)

Parameter	Value	Note
Precursor Ion	m/z 316.2 [M+H] ⁺	Protonated molecule
Quantifier Ion	m/z 212.1	Neutral loss of Styrene (104 Da)
Qualifier Ion 1	m/z 167.1	Diphenylmethyl cation (High specificity)
Qualifier Ion 2	m/z 105.1	Phenylethyl cation
Retention Time	~11.8 min	On C18 / Acetonitrile gradient

Chemical Foundation & Ionization Physics

Understanding the molecule's architecture is the first step to mastering its fragmentation.

- IUPAC Name: 3,3-diphenyl-N-(1-phenylethyl)propan-1-amine[1][2]
- Molecular Weight: 315.45 g/mol
- Monoisotopic Mass: 315.1987 Da
- Key Structural Domains:
 - Diphenylpropyl moiety: Two phenyl rings attached to a propyl chain.
 - Secondary Amine: The site of protonation in ESI.
 - Phenylethyl group: A styrene-like appendage.

The Ionization Choice: ESI vs. EI[4]

- Electrospray Ionization (ESI): Generates the stable [M+H]⁺ ion at m/z 316.2. Fragmentation requires Collision Induced Dissociation (CID).[3]
- Electron Impact (EI): Hard ionization (70 eV) leads to extensive in-source fragmentation. The molecular ion (m/z 315) is often weak or absent, with the spectrum dominated by m/z 105 and 91.

Fragmentation Mechanics (The Deep Dive)

This section details the mechanism of ion formation, essential for troubleshooting sensitivity issues or identifying metabolites.

ESI-MS/MS Pathway (Positive Mode)

Under CID conditions, the protonated precursor (m/z 316.2) undergoes two primary competitive pathways.

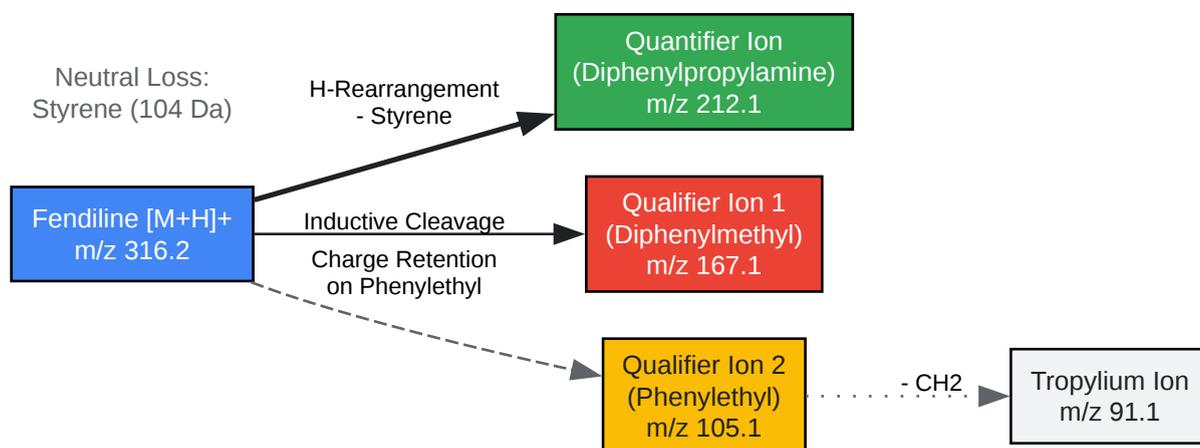
Pathway A: The "Styrene Loss" (Dominant) The most intense transition is the formation of m/z 212.1. This occurs via a hydrogen rearrangement followed by the neutral loss of styrene (104 Da) from the phenylethyl side.

- Mechanism: The protonated nitrogen facilitates the cleavage of the C-N bond on the phenylethyl side, but a hydrogen transfer allows the amine to leave as a charged species (3,3-diphenylpropylamine cation).
- Result: $[M+H]^+$ (316) \rightarrow $[C_{15}H_{18}N]^+$ (212) + Styrene (104).

Pathway B: Diphenylmethyl Cleavage The bond connecting the diphenylmethyl group to the rest of the alkyl chain is labile.

- Mechanism: Inductive cleavage generates the resonance-stabilized diphenylmethyl cation.
- Result: $[M+H]^+$ (316) \rightarrow $[C_{13}H_{11}]^+$ (167).

Visualization of Fragmentation Pathways



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Caption: Proposed ESI-MS/MS fragmentation pathway for Fendiline. The 316->212 transition is the primary quantifier.

Comparative Analysis: Fendiline vs. Alternatives

In drug development and toxicology, distinguishing Fendiline from structural analogs is critical. The closest analog is Prenylamine.

Feature	Fendiline	Prenylamine
Structure	3,3-diphenyl-N-(1-phenylethyl)propan-1-amine	3,3-diphenyl-N-(1-methyl-2-phenylethyl)propan-1-amine
Molecular Weight	315.45	329.48
Precursor [M+H] ⁺	316.2	330.2
Primary Fragment	m/z 212 (Loss of Styrene)	m/z 91 (Tropylium) or m/z 105
Differentiation	The m/z 212 fragment is highly diagnostic for Fendiline's specific N-substitution pattern.	Prenylamine fragmentation is dominated by the amphetamine-like backbone cleavage.

Why this matters: While both drugs share the diphenylpropyl tail (yielding m/z 167), the 212 ion is unique to Fendiline due to the specific length and substitution of the amine side chain. Using

m/z 167 alone is not specific enough for confirmation in complex mixtures containing multiple diphenylalkylamines.

Experimental Protocol: Validated LC-MS/MS

Workflow

This protocol is designed for human plasma but is adaptable to other matrices.

Sample Preparation (Liquid-Liquid Extraction)

LLE is preferred over Protein Precipitation (PPT) for Fendiline to reduce matrix effects and improve sensitivity for the lipophilic molecule (LogP ~5.5).

- Aliquot: 200 μ L Plasma.
- Internal Standard: Add 20 μ L of Fendiline-d5 or Verapamil-d6 (100 ng/mL).
- Basify: Add 50 μ L 0.1 M NaOH (Crucial to ensure the amine is uncharged for extraction).
- Extract: Add 1 mL MTBE (Methyl tert-butyl ether). Vortex 5 min.
- Separate: Centrifuge at 4000 rpm for 5 min.
- Dry: Transfer supernatant and evaporate under N₂ at 40°C.
- Reconstitute: 100 μ L Mobile Phase A/B (50:50).

LC-MS/MS Parameters

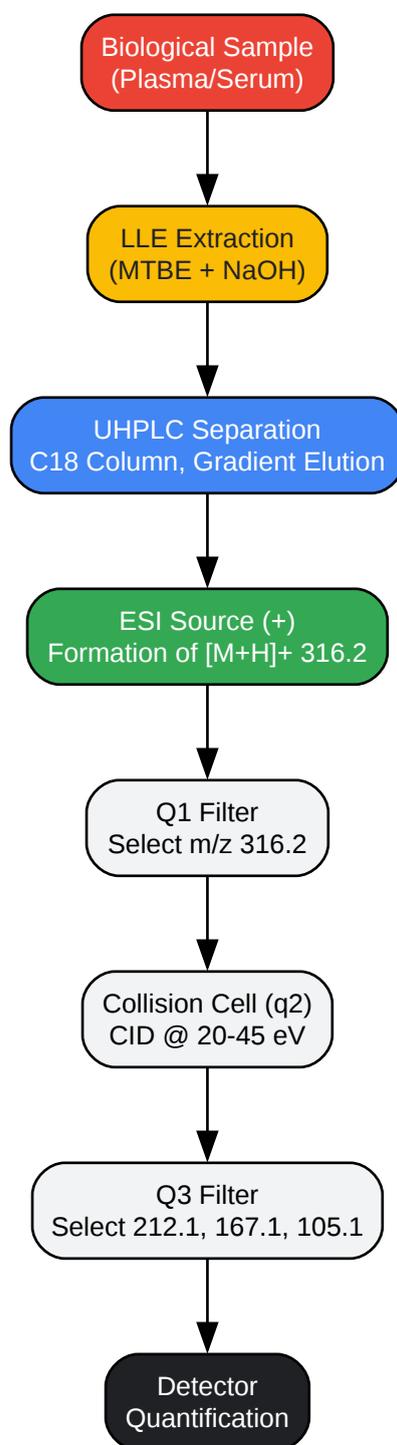
- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-1 min: 10% B

- 1-5 min: Ramp to 90% B
- 5-7 min: Hold 90% B
- 7.1 min: Re-equilibrate 10% B
- Flow Rate: 0.4 mL/min.

Mass Spectrometer Settings (Triple Quadrupole)

Transition Type	Precursor (Q1)	Product (Q3)	Dwell (ms)	Collision Energy (eV)
Quantifier	316.2	212.1	50	20
Qualifier 1	316.2	167.1	50	35
Qualifier 2	316.2	105.1	50	45

Workflow Diagram



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Caption: Step-by-step analytical workflow for Fendiline quantification.

References

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Sources

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